N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of several cytokines.
Mechanism of Action
CP-690,550 selectively inhibits N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, CP-690,550 blocks the downstream signaling of these cytokines, leading to a reduction in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune cell activation in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ). In addition, CP-690,550 has been shown to reduce the number of circulating T cells and B cells in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using CP-690,550 in lab experiments is its specificity for N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, which allows for the selective inhibition of the N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine signaling pathway without affecting other JAK family members. However, one limitation of CP-690,550 is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several potential future directions for the research of CP-690,550. One direction is the investigation of its potential use in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is the development of more potent and selective N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine inhibitors based on the structure of CP-690,550. Additionally, the combination of CP-690,550 with other immunomodulatory agents may enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of CP-690,550 involves the reaction of 4-aminothieno[3,2-d]pyrimidine with 1-cyclopropylpiperidine-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain pure CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been investigated for its potential use in the prevention of transplant rejection and graft-versus-host disease.
properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-11(1)18-6-3-10(4-7-18)17-14-13-12(5-8-19-13)15-9-16-14/h5,8-11H,1-4,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHVCDBOJNKSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.